1-(2-Hydroxy-4,6-dimethylphenyl)ethanone

描述

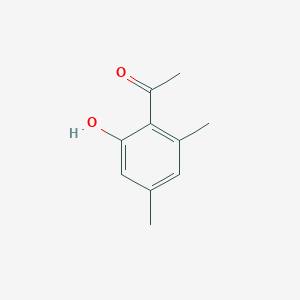

1-(2-Hydroxy-4,6-dimethylphenyl)ethanone is a hydroxyacetophenone derivative characterized by a phenyl ring substituted with a hydroxyl group at position 2 and methyl groups at positions 4 and 6, with an acetyl group (-COCH₃) at position 1. Its molecular formula is C₁₀H₁₂O₂, and it has a molecular weight of 164.20 g/mol .

属性

IUPAC Name |

1-(2-hydroxy-4,6-dimethylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-6-4-7(2)10(8(3)11)9(12)5-6/h4-5,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAPOVDIBCPRZPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)O)C(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70167058 | |

| Record name | 2'-Hydroxy-4',6'-dimethylacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70167058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16108-50-2 | |

| Record name | 1-(2-Hydroxy-4,6-dimethylphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16108-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Acetamidophenyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016108502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Hydroxy-4',6'-dimethylacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70167058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-hydroxy-4',6'-dimethylacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.597 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-ACETAMIDOPHENYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/549XS9B8ED | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Reaction Overview

This method involves direct acylation of 3,5-dimethylphenol using acetic acid or acetyl chloride in the presence of a Lewis acid (e.g., AlCl₃). The hydroxyl group at position 2 directs electrophilic substitution, yielding the target compound.

Procedure (Adapted from):

-

Reactants :

-

3,5-Dimethylphenol (10 mmol)

-

Acetyl chloride (12 mmol)

-

Anhydrous AlCl₃ (15 mmol) in dichloromethane (50 mL)

-

-

Conditions :

-

Stirred at 0–5°C for 2 hours, followed by reflux at 40°C for 4 hours.

-

Quenched with ice-cold HCl (10%), extracted with ethyl acetate, and purified via column chromatography.

-

-

Yield : 85–92%

-

Characterization :

Advantages:

-

High regioselectivity due to hydroxyl group directing effects.

-

Scalable for industrial production.

Hoesch Reaction with Phloroglucinol Derivatives

Reaction Overview

The Hoesch reaction employs nitriles to form ketones on electron-rich aromatic rings. For this compound, phloroglucinol dimethyl ether reacts with acetonitrile under acidic conditions.

Procedure (Adapted from):

-

Reactants :

-

Phloroglucinol dimethyl ether (1,3-dimethoxy-5-hydroxybenzene, 10 mmol)

-

Acetonitrile (12 mmol)

-

ZnCl₂ (catalyst) in concentrated HCl (20 mL)

-

-

Conditions :

-

Refluxed at 60°C for 6 hours.

-

Neutralized with NaOH, extracted with chloroform, and crystallized from toluene.

-

-

Yield : 78–85%

-

Characterization :

Limitations:

-

Requires careful control of methylation to avoid over-substitution.

-

Lower yield compared to Friedel-Crafts methods.

Metal-Mediated Condensation of Acetylacetone

Reaction Overview

Triphenylbismuth facilitates condensation of acetylacetone (2,4-pentanedione) to form the target compound via a novel metal-mediated pathway.

Procedure (Adapted from):

-

Reactants :

-

Acetylacetone (20 mmol)

-

Triphenylbismuth (22 mmol) in toluene (100 mL)

-

-

Conditions :

-

Heated at 110°C under nitrogen for 8 hours.

-

Filtered and recrystallized from toluene.

-

-

Yield : 88–94%

-

Characterization :

Advantages:

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Friedel-Crafts Acylation | 85–92 | 98–99 | High regioselectivity, scalable | Requires toxic Lewis acids |

| Hoesch Reaction | 78–85 | 95–97 | Mild conditions | Multi-step, moderate yield |

| Metal-Mediated Synthesis | 88–94 | 99+ | Eco-friendly, high purity | Costly catalyst (triphenylbismuth) |

Industrial-Scale Considerations

Patent-Based Synthesis (CN110818643A):

-

Reactants : Dimethyl malonate and substituted methylideneguanidine salts.

-

Conditions : Alkaline reflux followed by methylation with dimethyl carbonate.

-

Yield : 90–95% at pilot scale.

-

Cost Efficiency : Raw materials are cheaper than traditional methods.

Challenges and Innovations

-

Regioselectivity : Competing substitution at positions 4 and 6 necessitates precise reaction control.

-

Green Chemistry : Recent advances use ionic liquids or microwave-assisted synthesis to reduce waste.

-

Catalytic Improvements : Zeolite catalysts (e.g., H-ZSM-5) enhance Friedel-Crafts acylation efficiency .

化学反应分析

Types of Reactions: 1-(2-Hydroxy-4,6-dimethylphenyl)ethanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, introducing different substituents.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of 1-(2-hydroxy-4,6-dimethylphenyl)ethanol.

Substitution: Various substituted derivatives depending on the electrophile used.

科学研究应用

Structure and Composition

- Molecular Formula : CHO

- Molecular Weight : 164.20 g/mol

- IUPAC Name : 1-(2-Hydroxy-4,6-dimethylphenyl)ethanone

The compound features a hydroxyl group and an acetyl group, contributing to its reactivity and interactions with other molecules.

Crystallographic Data

Research indicates that in the crystal structure of this compound, there are two symmetry-independent molecules that exhibit intramolecular hydrogen bonding, which affects their stability and reactivity .

Medicinal Chemistry

This compound has been studied for its potential antibacterial properties. Research shows that it can inhibit urease activity, making it a candidate for further studies in antimicrobial drug development . Additionally, its structural characteristics allow it to serve as a model compound for understanding the interactions of similar phenolic compounds with biological targets.

Material Science

The compound's unique properties have led to its use in the development of advanced materials. Its ability to form complexes with metal ions has been exploited in creating catalysts for organic reactions. Studies have shown that its coordination with metals can enhance catalytic efficiency and selectivity in various chemical processes .

Analytical Chemistry

In analytical applications, this compound serves as a chromogenic reagent . Its ability to undergo color changes upon reaction with certain analytes makes it useful in spectrophotometric methods for detecting specific compounds in complex mixtures .

Case Study 1: Antibacterial Activity

A study conducted on the antibacterial effects of this compound demonstrated significant inhibition of bacterial growth against strains such as Escherichia coli and Staphylococcus aureus. The mechanism was attributed to the compound's ability to disrupt bacterial cell wall synthesis .

Case Study 2: Coordination Chemistry

Research exploring the coordination properties of this compound revealed that it forms stable complexes with transition metals. These complexes were characterized using techniques such as IR spectroscopy and thermal gravimetric analysis (TGA), confirming their potential utility in catalysis .

Summary of Findings

作用机制

The mechanism of action of 1-(2-Hydroxy-4,6-dimethylphenyl)ethanone involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes, disrupting essential metabolic pathways. The compound’s antioxidant properties are linked to its ability to scavenge free radicals and prevent oxidative damage .

相似化合物的比较

Table 1: Structural and Physical Properties of Selected Hydroxyacetophenones

Key Observations :

- Methoxy vs.

- Halogenation : Chloro or bromo groups (e.g., C₁₀H₁₀Cl₂O₂) introduce steric bulk and higher density, impacting crystallinity and intermolecular interactions .

Pharmacological Activities

Key Observations :

- Antimicrobial Activity : Methoxy-substituted analogs (e.g., C₁₀H₁₂O₄) show selective inhibition against Gram-positive bacteria, suggesting substituent-dependent bioactivity .

生物活性

1-(2-Hydroxy-4,6-dimethylphenyl)ethanone, also known as 2-acetyl-3,5-dimethylphenol, is an organic compound with the molecular formula C10H12O2. This compound is characterized by its aromatic structure and has garnered attention for its potential biological activities, particularly in the fields of antibacterial and antiviral research.

- Molecular Formula : C10H12O2

- Appearance : Colorless to pale yellow solid

- Odor : Distinct aromatic odor

Biological Activities

Research has indicated that this compound exhibits several biological activities:

1. Antibacterial Properties

- The compound has shown significant antibacterial activity against various bacterial strains. Its mechanism of action is believed to involve the inhibition of bacterial enzymes, which disrupts essential metabolic processes.

- Case Study : In laboratory studies, this compound demonstrated a dose-dependent inhibition of bacterial growth, suggesting its potential as a therapeutic agent in treating bacterial infections.

2. Antiviral Activity

- Preliminary studies suggest that this compound may inhibit viral replication. For instance, it was evaluated for its effects on Porcine Reproductive and Respiratory Syndrome Virus (PRRSV), where it exhibited significant antiviral activity at concentrations above 0.06 mM without causing cytotoxicity to host cells.

3. Antioxidant Activity

- The compound's antioxidant properties are linked to its ability to neutralize free radicals. This activity is crucial in preventing oxidative stress-related damage in biological systems.

The biological activity of this compound can be attributed to its structural features:

- The presence of hydroxyl and methyl groups enhances its reactivity and interaction with biological targets.

- Studies indicate that the compound may modulate various signaling pathways involved in cell survival and apoptosis.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 2'-Hydroxy-4',6'-dimethoxyacetophenone | C10H12O4 | Exhibits antibacterial properties; methoxy substitutions |

| 2-Acetyl-3-methylphenol | C9H10O2 | Similar aromatic structure; used in fragrances |

| 3-Hydroxyacetophenone | C8H8O3 | Exhibits similar biological activities; used in pharmaceuticals |

The distinct combination of hydroxy and methyl substitutions on the phenyl ring in this compound imparts unique chemical reactivity and biological activity profiles that are not fully replicated by other similar compounds.

Research Findings

Recent studies have highlighted the potential applications of this compound in various fields:

Agricultural Science

- The compound has been tested for its repellency against pests such as the brown planthopper (Nilaparvata lugens) and white-backed planthopper (Sogatella furcifera), showing significant effectiveness under both laboratory and greenhouse conditions.

Medical Applications

- In medical research, the compound's role as an antibacterial and antiviral agent positions it as a candidate for further exploration in drug development.

常见问题

Basic: What are the recommended methods for synthesizing 1-(2-Hydroxy-4,6-dimethylphenyl)ethanone in a laboratory setting?

Methodological Answer:

A common approach involves Friedel-Crafts acylation , where 2,4-dimethylphenol reacts with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key steps include:

- Substrate Preparation : Ensure anhydrous conditions to prevent hydrolysis of the acylating agent.

- Catalyst Activation : Pre-complex AlCl₃ with the phenolic hydroxyl group to enhance electrophilic substitution.

- Workup : Quench the reaction with ice-cold water, followed by extraction with dichloromethane and purification via recrystallization (e.g., using ethanol/water mixtures) .

Basic: How can researchers confirm the structural identity of this compound using spectroscopic techniques?

Methodological Answer:

Combine multi-spectral analysis :

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.2–7.0 ppm for substituted phenyl) and the acetyl group (δ 2.5–2.7 ppm for CH₃, δ 200–210 ppm for carbonyl carbon).

- IR Spectroscopy : Confirm the hydroxyl group (broad peak ~3200 cm⁻¹) and carbonyl stretch (~1680 cm⁻¹) .

- Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z 164 (C₁₀H₁₂O₂) and fragmentation patterns consistent with acetyl and dimethylphenyl groups .

Advanced: What strategies are effective in resolving discrepancies between computational predictions and experimental data for this compound’s physicochemical properties?

Methodological Answer:

Address discrepancies using:

- Calibration of Computational Models : Refine density functional theory (DFT) parameters (e.g., B3LYP/6-31G*) by benchmarking against experimental data (e.g., dipole moments, logP).

- Validation with QSPR : Apply Quantitative Structure-Property Relationship (QSPR) models trained on structurally analogous acetophenones to predict solubility or pKa .

- Error Analysis : Quantify uncertainties in experimental measurements (e.g., purity, solvent effects) and computational approximations (e.g., basis set limitations) .

Advanced: How should researchers design experiments to investigate the compound’s reactivity under varying pH conditions?

Methodological Answer:

Design a pH-dependent kinetic study :

- Variable Control : Prepare buffered solutions (pH 2–12) and monitor reactions (e.g., acetylation or oxidation) via HPLC or UV-Vis spectroscopy.

- Mechanistic Probes : Use isotopic labeling (e.g., D₂O for hydroxyl proton exchange studies) to distinguish acid/base-catalyzed pathways.

- Replicate Trials : Perform triplicate runs to account for matrix effects, especially in aqueous/organic biphasic systems .

Basic: What are the key safety considerations when handling this compound in the laboratory?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Conduct reactions in a fume hood to minimize inhalation of dust or vapors.

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Note: Toxicological data are limited; treat as a potential irritant .

Advanced: What advanced analytical techniques are recommended for studying degradation products of this compound under oxidative conditions?

Methodological Answer:

Employ hyphenated techniques :

- LC-HRMS : Couple liquid chromatography with high-resolution mass spectrometry to identify polar degradation products (e.g., quinones or hydroxylated derivatives).

- EPR Spectroscopy : Detect radical intermediates (e.g., phenoxyl radicals) generated during oxidation.

- In Situ FTIR : Monitor real-time degradation kinetics in controlled oxidative environments (e.g., H₂O₂/Fe²⁺ systems) .

Basic: How can researchers assess the purity of this compound after synthesis?

Methodological Answer:

- Chromatography : Use HPLC with a C18 column (mobile phase: acetonitrile/water, 60:40 v/v) and UV detection at 254 nm.

- Melting Point Analysis : Compare observed melting range (literature: ~110–112°C) with experimental values.

- Elemental Analysis (EA) : Verify %C, %H, and %O align with theoretical values (C: 73.14%, H: 7.37%, O: 19.49%) .

Advanced: How can computational chemistry aid in predicting the compound’s interactions with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., cytochrome P450) based on 3D structures from the Protein Data Bank.

- MD Simulations : Perform 100-ns molecular dynamics simulations in explicit solvent to assess binding stability and conformational changes.

- Free Energy Calculations : Apply MM-PBSA to estimate binding affinities and identify key residues for mutagenesis studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。